Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O4 It is a piperazine derivative, which means it contains a piperazine ring, a common structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of 4-ethoxyphenyl isocyanate with ethyl piperazine-1-carboxylate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
Uniqueness
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxyphenyl group and the carbamoyl moiety provides distinct properties that differentiate it from other piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-22-14-7-5-13(6-8-14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRWJWCZRXYRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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